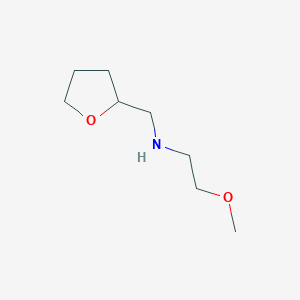

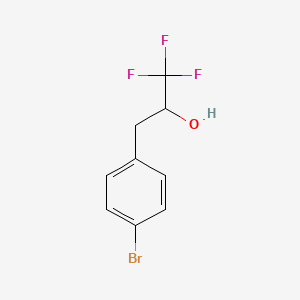

2'-Azetidinomethyl-2,5-dichlorobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

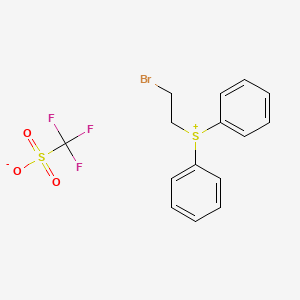

2'-Azetidinomethyl-2,5-dichlorobenzophenone is a chemical compound that is related to various azetidinone derivatives. These derivatives have been studied for their potential applications in medicinal chemistry, particularly due to their structural relation to benzodiazepines and their potential as antitumor agents targeting tubulin .

Synthesis Analysis

The synthesis of related azetidinone compounds typically involves a two-step process starting from the substitution of 2-aminobenzothiazole with different substituted aromatic aldehydes to form Schiff bases. These bases are then subjected to cyclocondensation with chloroacetyl chloride and phenoxyacetyl chloride in the presence of triethylamine to yield the corresponding 2-azetidinone derivatives . In the case of medazepam, a benzodiazepine, the synthesis involves the quaternization of 2-aziridino-5-chlorobenzophenone followed by ammonolysis and cyclization to achieve a high overall yield .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered azetidinone ring. X-ray crystallography studies have indicated that the torsional angle between phenyl rings in these compounds is crucial for their biological activity, particularly for antiproliferative effects. A trans configuration between the phenoxy and phenyl rings has been found to be generally optimal for activity .

Chemical Reactions Analysis

Azetidinone derivatives can undergo various chemical reactions, including quaternization, ammonolysis, and cyclocondensation, as part of their synthesis. The reactivity of these compounds can be exploited to create a wide range of derivatives with potential pharmacological properties. For example, the quaternization of 2-aziridino-5-chlorobenzophenone leads to the formation of medazepam, a benzodiazepine with anxiolytic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives can be determined using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, HMQC, and mass spectroscopy. These techniques help confirm the chemical structures of the synthesized compounds. Additionally, the spectrofluorimetric determination of related impurities, such as 2-amino-5-chlorobenzophenone, is important for quality control in pharmaceutical preparations .

科学的研究の応用

Synthesis and Chemical Properties

Azetidinones, including those related to 2'-Azetidinomethyl-2,5-dichlorobenzophenone, are valued for their unique chemical properties and the potential they offer in various synthetic pathways. Researchers have explored their synthesis through different methods, including the cyclocondensation of carboxylic acids and imines, highlighting the versatility and broad applicability of these compounds in chemical synthesis (Zarei & Maaqooli, 2016)[https://consensus.app/papers/preparation-2azetidinones-cyclocondensation-acids-zarei/abe247fd5e955b8cb177358c179f7578/?utm_source=chatgpt]. Furthermore, azetidin-2-ones are recognized as synthons for creating biologically important compounds, offering a rich ground for the development of new synthetic methodologies (Deshmukh et al., 2004)[https://consensus.app/papers/azetidin2ones-synthon-biologically-compounds-deshmukh/a6844bff0882522199824b49082d1941/?utm_source=chatgpt].

Pharmacological Potential

Azetidinones have been studied for their potential pharmacological properties, including acting as precursors for pincer ligands in metal complex formation, which could have implications in catalysis and pharmaceuticals (Casarrubios et al., 2015)[https://consensus.app/papers/2azetidinones-precursors-pincer-ligands-preparation-casarrubios/71d1987dc455546f9bf107766e5f87bb/?utm_source=chatgpt]. Their role in the synthesis of tubulin-targeting antitumor agents also emphasizes the potential of azetidinones in developing new anticancer therapies (Greene et al., 2016)[https://consensus.app/papers/synthesis-biochemical-evaluation-greene/1dd7c3a7530d5b89866038f74d672663/?utm_source=chatgpt]. This research indicates the significant impact these compounds could have on treating various cancers by disrupting cell division processes.

特性

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-13-6-7-16(19)15(10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYPGJMIRFCBJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643726 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Azetidinomethyl-2,5-dichlorobenzophenone | |

CAS RN |

898755-25-4 |

Source

|

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,5-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)